molecular formula C8H7F3N2O2 B13626213 Methyl 5-amino-6-(trifluoromethyl)picolinate

Methyl 5-amino-6-(trifluoromethyl)picolinate

Cat. No.: B13626213
M. Wt: 220.15 g/mol
InChI Key: ZEEFQLCKBHNHIU-UHFFFAOYSA-N
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Description

Methyl 5-amino-6-(trifluoromethyl)picolinate is a chemical compound that belongs to the class of picolinates Picolinates are derivatives of picolinic acid, which is a pyridine carboxylic acid This compound is characterized by the presence of an amino group at the 5-position and a trifluoromethyl group at the 6-position of the picolinic acid structure The methyl ester group is attached to the carboxyl group of the picolinic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-6-(trifluoromethyl)picolinate typically involves the following steps:

    Starting Material: The synthesis begins with picolinic acid as the starting material.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced at the 6-position of the picolinic acid through a halogenation reaction followed by a nucleophilic substitution reaction.

    Amination: The amino group is introduced at the 5-position through a nitration reaction followed by reduction.

    Esterification: The carboxyl group of the picolinic acid is esterified with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 5-amino-6-(trifluoromethyl)picolinate can undergo oxidation reactions, where the amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives, such as hydroxylamine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro and nitroso derivatives.

    Reduction: Hydroxylamine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-amino-6-(trifluoromethyl)picolinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-amino-6-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The amino group can form hydrogen bonds with target proteins, leading to inhibition or activation of specific pathways. Molecular docking studies have shown that the compound can bind to enzyme active sites, inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-6-(trifluoromethyl)picolinate
  • Methyl 6-chloro-5-(trifluoromethyl)picolinate
  • Methyl 3-(trifluoromethyl)picolinate

Uniqueness

Methyl 5-amino-6-(trifluoromethyl)picolinate is unique due to the specific positioning of the amino and trifluoromethyl groups. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the amino group allows for specific interactions with biological targets .

Properties

Molecular Formula

C8H7F3N2O2

Molecular Weight

220.15 g/mol

IUPAC Name

methyl 5-amino-6-(trifluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C8H7F3N2O2/c1-15-7(14)5-3-2-4(12)6(13-5)8(9,10)11/h2-3H,12H2,1H3

InChI Key

ZEEFQLCKBHNHIU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)N)C(F)(F)F

Origin of Product

United States

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